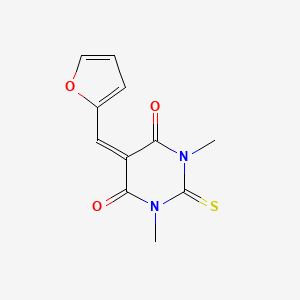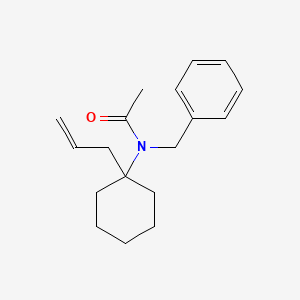![molecular formula C11H11N3O2 B5758710 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide (MPAA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including medicine, agriculture, and industry. MPAA has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide is not fully understood. However, it is believed to act by binding to the active sites of enzymes, thereby inhibiting their activity. It has also been shown to interact with metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This makes it a potential candidate for the development of skin whitening agents. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It is also highly soluble in organic solvents, making it easy to handle and manipulate. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. One potential direction is the development of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide-based drugs for the treatment of various diseases. Another potential direction is the use of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of novel derivatives of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with improved properties and applications is an area of active research. Finally, the study of the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide and its interactions with enzymes and metal ions is an important area of research that may lead to the development of new drugs and diagnostic tools.
Métodos De Síntesis
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with cyanoacetic acid and acryloyl chloride. This method involves the formation of an intermediate product, which is then treated with potassium carbonate to yield 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. Other methods include the reaction of 4-methoxyaniline with cyanoacetic ester and acrylonitrile, or the reaction of 4-methoxyphenylamine with cyanoacetyl chloride and acrylonitrile. These methods have been optimized to yield high purity 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with good yields.
Aplicaciones Científicas De Investigación
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been studied for its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)14-7-8(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOWKYVIPPRKB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)